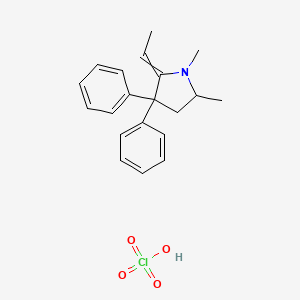

Pyrrolidine, 2-ethylidene-1,5-dimethyl-3,3-diphenyl-, perchlorate

Description

Historical Context and Discovery

The discovery and characterization of pyrrolidine, 2-ethylidene-1,5-dimethyl-3,3-diphenyl-, perchlorate emerged from early investigations into methadone metabolism pathways during the 1970s. Research conducted by Osselton in 1976 revealed that 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine could be formed through chemical interactions between methadone and ether peroxides during analytical extraction procedures. This observation led to recognition of the compound as a naturally occurring metabolite of methadone in biological systems. The development of the perchlorate salt form arose from analytical chemistry requirements for enhanced stability and solubility characteristics needed for precise quantitative measurements.

Historical literature indicates some initial controversy regarding the exact structural configuration of this metabolite, particularly concerning the position of double bonds within the pyrrolidine ring system. Early researchers debated whether the major cyclic metabolite possessed an exocyclic double bond attached to carbon atom 2 or an endocyclic double bond between the nitrogen atom and carbon atom 2. Subsequent comparative studies using reference materials, synthesized compounds, and authentic biological samples confirmed the exocyclic configuration, supporting the established structural identity of the compound.

The systematic study of this compound gained momentum during the expansion of methadone maintenance treatment programs, which created a clinical need for reliable analytical methods to monitor patient compliance and metabolic patterns. This practical requirement drove the development of increasingly sophisticated analytical approaches and the standardization of reference materials, including the perchlorate salt formulations that provide enhanced analytical reliability.

Nomenclature and Classification Systems

This compound follows systematic chemical nomenclature conventions established by the International Union of Pure and Applied Chemistry. The complete International Union of Pure and Applied Chemistry name for the base compound is (2E)-2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine, indicating the E-configuration of the ethylidene substituent. The perchlorate designation refers to the association with perchloric acid (HClO₄) to form the corresponding salt.

Table 1. Chemical Identifiers and Classification Data

The compound belongs to the pyrrolidine class of nitrogen-containing heterocyclic compounds. Within chemical classification systems, it is categorized as a substituted pyrrolidine derivative featuring quaternary carbon substitution at position 3 of the ring. The presence of diphenyl groups at this position creates significant steric hindrance and influences the compound's conformational preferences and chemical reactivity patterns.

Multiple synonym systems exist for this compound across different databases and analytical literature. Common alternative names include 2-Ethyl-1,5-dimethyl-3,3-diphenylpyrrolinium perchlorate and various shortened designations that reference its metabolic origin. The standardized Chemical Abstract Service registry provides the definitive identification system used across scientific literature and regulatory documentation.

Relationship to 2-Ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine

The relationship between this compound and its base compound 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine represents a fundamental acid-base chemistry interaction. The perchlorate salt formation occurs through protonation of the nitrogen atom in the pyrrolidine ring, creating a cationic species that associates with the perchlorate anion. This salt formation significantly alters the physicochemical properties of the base compound while maintaining the essential structural features responsible for its biological and analytical significance.

Table 2. Comparative Properties of Base Compound and Perchlorate Salt

The base compound 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine exists as the primary active form in biological systems, functioning as a major metabolite of methadone through hepatic biotransformation pathways. Research has demonstrated that this metabolite can be detected in various biological matrices including urine, plasma, and meconium, with detection windows extending several days post-methadone administration. The metabolite exhibits greater stability in biological samples compared to the parent methadone compound, making it particularly valuable for analytical applications.

Properties

IUPAC Name |

2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine;perchloric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N.ClHO4/c1-4-19-20(15-16(2)21(19)3,17-11-7-5-8-12-17)18-13-9-6-10-14-18;2-1(3,4)5/h4-14,16H,15H2,1-3H3;(H,2,3,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBNJWAYHGKHAFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1C(CC(N1C)C)(C2=CC=CC=C2)C3=CC=CC=C3.OCl(=O)(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30724126 | |

| Record name | Perchloric acid--2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30724126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66729-78-0 | |

| Record name | Perchloric acid--2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30724126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The preparation of Pyrrolidine, 2-ethylidene-1,5-dimethyl-3,3-diphenyl-, perchlorate involves two main stages:

- Synthesis of the substituted pyrrolidine base : 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine

- Formation of the perchlorate salt by reaction with perchloric acid

Preparation of the Substituted Pyrrolidine Base

The key intermediate, 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine, is a pyrrolidine ring substituted at positions 1 and 5 with methyl groups, at position 3 with two phenyl groups, and at position 2 with an ethylidene group.

Synthetic approaches reported in literature and patents for similar pyrrolidine derivatives include:

- Cyclization reactions involving appropriate amino alcohols or amino ketones to form the pyrrolidine ring.

- Alkylation or arylation at the 3-position to introduce diphenyl groups, often through nucleophilic substitution or Friedel-Crafts type reactions.

- Introduction of the ethylidene group at the 2-position typically involves condensation or elimination reactions to form the double bond.

While specific synthetic routes for this exact compound are limited in open literature, analogous pyrrolidine derivatives are commonly prepared via multi-step synthesis involving:

- Starting from 1,5-dimethylpyrrolidine or related cyclic amines

- Introduction of diphenyl substituents via phenylation reagents

- Formation of the ethylidene moiety by controlled elimination or Wittig-type reactions

Formation of the Perchlorate Salt

The perchlorate salt is obtained by acid-base reaction between the free base pyrrolidine derivative and perchloric acid (HClO4). This step involves:

- Dissolving the pyrrolidine base in an appropriate solvent (e.g., ethanol, methanol, or acetonitrile)

- Slowly adding a stoichiometric amount of perchloric acid under cooling conditions to control exothermicity

- Stirring the mixture to allow complete salt formation

- Isolation of the perchlorate salt by precipitation, filtration, and drying

This salt formation enhances the compound’s stability and solubility characteristics for further applications.

Detailed Research Findings and Data Table

| Step | Reagents & Conditions | Description | Notes |

|---|---|---|---|

| 1 | 1,5-dimethylpyrrolidine precursor | Starting amine for ring system | Commercially available or synthesized |

| 2 | Phenylation reagents (e.g., diphenyl halides) | Introduction of 3,3-diphenyl substituents | Requires controlled conditions to avoid side reactions |

| 3 | Aldehyde or ketone + base (Wittig or elimination) | Formation of 2-ethylidene double bond | Stereochemistry (2Z) controlled by reaction conditions |

| 4 | Perchloric acid (HClO4) + pyrrolidine base | Salt formation | Cooling and slow addition recommended |

| 5 | Solvent: ethanol, methanol, or acetonitrile | Medium for salt formation | Solvent choice affects yield and purity |

Notes on Reaction Conditions and Purification

- Temperature control is critical during perchlorate salt formation due to the exothermic nature of acid-base reactions.

- Solvent choice influences crystallization and purity; polar solvents like ethanol or methanol are preferred.

- Purification typically involves recrystallization from suitable solvents to obtain high-purity perchlorate salt.

- Safety note: Perchlorate salts can be explosive under certain conditions; handling requires caution and adherence to safety protocols.

Chemical Reactions Analysis

Types of Reactions: Pyrrolidine, 2-ethylidene-1,5-dimethyl-3,3-diphenyl-, perchlorate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Scientific Research Applications

1. Pharmacological Studies:

- Opioid Receptor Interaction: EDDP exhibits biological activity primarily related to its interaction with opioid receptors. Research indicates that it has analgesic properties similar to those of methadone but with different potency and efficacy profiles .

- Drug Metabolism Studies: EDDP is crucial for understanding the pharmacokinetics of methadone. Its presence in biological samples helps in analyzing the metabolism and therapeutic effects of methadone treatment .

2. Drug Monitoring:

- Clinical and Forensic Applications: EDDP is detectable in urine and other biological fluids for several days after methadone administration, making it a valuable marker for monitoring adherence to treatment programs and potential drug diversion .

3. Enzyme Interaction Studies:

- EDDP influences the metabolism of other drugs through competitive inhibition or induction of metabolic enzymes. This characteristic is vital for understanding drug-drug interactions in patients undergoing methadone treatment .

Case Studies

Case Study 1: Methadone Treatment Programs

In clinical settings, the measurement of EDDP levels in patients undergoing methadone therapy has been instrumental in assessing adherence to treatment protocols. A study published in the Journal of Substance Abuse Treatment highlighted how regular monitoring of EDDP can help clinicians adjust dosages more effectively based on individual metabolic responses .

Case Study 2: Drug Interaction Studies

Research conducted by Krackeler Scientific demonstrated that EDDP's interaction with cytochrome P450 enzymes could lead to significant alterations in the metabolism of concurrently administered medications. This study emphasized the need for careful management of polypharmacy in patients treated with methadone .

Mechanism of Action

The mechanism by which Pyrrolidine, 2-ethylidene-1,5-dimethyl-3,3-diphenyl-, perchlorate exerts its effects involves its interaction with molecular targets in the body. It acts as a metabolite of methadone, influencing the same pathways and receptors as methadone itself. The specific molecular targets and pathways involved include opioid receptors and various enzymes involved in drug metabolism.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Differences :

- EDDP vs. EMDP : EDDP is a pyrrolidine derivative with a perchlorate counterion, while EMDP (2-ethyl-5-methyl-3,3-diphenyl-1-pyrroline hydrochloride) is a pyrroline derivative with a hydrochloride counterion. The ethylidene group in EDDP contributes to its structural rigidity, whereas EMDP’s pyrroline ring introduces unsaturation .

- EDDP vs. Methadone : Methadone is the parent opioid with active pharmacological effects, while EDDP is its inactive metabolite. Methadone’s tertiary amine group is essential for opioid receptor binding, whereas EDDP’s quaternary ammonium structure eliminates receptor activity .

Pharmacological and Toxicological Roles

- EDDP Perchlorate : Inactive metabolite used as a biomarker for methadone adherence monitoring . Minimal degradation in environmental samples, making it stable for wastewater-based epidemiology .

- EMDP : Secondary metabolite of methadone with unclear pharmacological significance; detected alongside EDDP in toxicological analyses .

- Methadone : Active μ-opioid receptor agonist; metabolized via N-demethylation to EDDP and EMDP in the liver .

Analytical Detection

Challenges: EDDP’s charged nature and perchlorate counterion require optimized ionization in MS methods . Adulterants like oxidizing agents can interfere with immunoassays for EDDP .

Environmental Behavior

- EDDP Perchlorate : Resistant to degradation during water chlorination; forms stable chlorinated byproducts . Persists in wastewater, enabling back-calculation of methadone consumption rates .

- Methadone : Undergoes photolytic degradation in aqueous environments, producing EDDP as a transformation product .

Biological Activity

Pyrrolidine, 2-ethylidene-1,5-dimethyl-3,3-diphenyl-, perchlorate, commonly known as 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine perchlorate (EDDP perchlorate), is a significant metabolite of methadone. This compound exhibits notable biological activity primarily through its interaction with opioid receptors and its role in drug metabolism. This article delves into the biological activities associated with EDDP perchlorate, supported by data tables and research findings.

Chemical Structure and Properties

EDDP perchlorate is characterized by its complex structure, which includes a pyrrolidine ring substituted with ethylidene and dimethyl groups along with diphenyl substituents. The chemical formula is with a molecular weight of approximately 376.86 g/mol. Its structure enhances solubility and stability for various applications.

Interaction with Opioid Receptors

As a metabolite of methadone, EDDP exhibits biological activity related to its interaction with opioid receptors . Research indicates that EDDP has analgesic properties similar to those of methadone but varies in potency and efficacy. It primarily interacts with the mu-opioid receptor (MOR), contributing to its analgesic effects .

Pharmacokinetics and Metabolism

The pharmacokinetics of EDDP involves its formation from methadone through N-demethylation and cyclization processes mediated by cytochrome P450 enzymes (specifically CYP3A4). This metabolic pathway is crucial for understanding the therapeutic effects of methadone and its metabolites in clinical settings .

Comparative Analysis of Similar Compounds

The following table summarizes key characteristics of EDDP and related compounds:

| Compound Name | Structure Characteristics | Notable Differences |

|---|---|---|

| Methadone | A racemic mixture with a more complex structure | Stronger opioid receptor activity |

| 2-Ethyl-5-methyl-3,3-diphenylpyroline | Similar diphenyl structure but lacks the pyrrolidine ring | Different metabolic pathway |

| 2-Ethylidene-1,5-dimethylpyrrolidine | Lacks diphenyl groups | Less hydrophobic than EDDP |

EDDP's unique combination of the pyrrolidine ring and diphenyl substituents influences its pharmacological profile and metabolic behavior compared to these similar compounds.

Case Studies and Research Findings

Several studies have explored the biological activity of EDDP. Here are some notable findings:

- Analgesic Effects : A study demonstrated that EDDP exhibits analgesic effects comparable to methadone but with different receptor binding affinities, suggesting potential for varied therapeutic applications in pain management.

- Drug Interactions : Research has shown that EDDP can influence the metabolism of other drugs through competitive inhibition or induction of metabolic enzymes. This characteristic is significant for understanding drug-drug interactions in patients undergoing methadone treatment .

- Urinary Monitoring : Given that EDDP is a major inactive metabolite of methadone, it is commonly monitored in urine tests for patients on methadone therapy. This helps in assessing compliance and understanding individual metabolic responses to treatment .

Q & A

Q. What are the recommended synthetic routes for Pyrrolidine, 2-ethylidene-1,5-dimethyl-3,3-diphenyl-, perchlorate, and how can reaction conditions be optimized?

The compound is synthesized via multi-step reactions, such as a domino process involving triethyl orthoformate and ethanol. Industrial methods emphasize cyclization optimization to avoid polymer byproducts, typically using controlled temperatures (60–80°C) and stoichiometric reagent ratios. Reaction progress is monitored via thin-layer chromatography (TLC), and purification involves recrystallization from ethanol to achieve >95% purity .

Q. What safety protocols are critical when handling this compound due to its perchlorate content?

Perchlorate salts are strong oxidizers. Avoid contact with organic materials or reducing agents. Use dry chemical fire extinguishers (e.g., CO₂) instead of water, as high-pressure water can disperse hazardous residues. For spills, use inert absorbents (e.g., vermiculite) and dispose of waste via certified hazardous channels. Personnel must wear flame-resistant lab coats, nitrile gloves, and NIOSH-approved respirators .

Q. Which spectroscopic methods are most effective for structural confirmation and purity assessment?

High-resolution mass spectrometry (HRMS) validates the molecular weight (377.86 g/mol). Nuclear magnetic resonance (NMR; ¹H and ¹³C) confirms substituent positions (e.g., ethylidene and diphenyl groups). Infrared (IR) spectroscopy identifies the perchlorate anion (ClO₄⁻) at ~1100 cm⁻¹. Purity is quantified via HPLC with a C18 column and UV detection at 254 nm, achieving ≤0.5% impurities .

Advanced Research Questions

Q. How can contradictions in reported synthetic yields (e.g., 70–85%) be resolved across studies?

Yield discrepancies often stem from variations in reagent purity, reaction scale, or workup techniques. Researchers should:

Q. What experimental strategies elucidate reaction mechanisms, such as the domino process in synthesis?

Isotopic labeling (e.g., deuterated ethanol) tracks proton transfer steps. Intermediate trapping via rapid quenching at -78°C followed by LC-MS analysis identifies transient species. Computational density functional theory (DFT) models predict transition states and activation energies, validated against experimental kinetic data .

Q. How does the compound’s stability vary under different storage conditions, and what decomposition products form?

Accelerated stability studies (40°C/75% relative humidity for 6 months) reveal <5% degradation when stored in amber glass under nitrogen. Thermal gravimetric analysis (TGA) shows decomposition onset at 210°C, with major byproducts (e.g., chlorobenzene) identified via GC-MS. Long-term storage recommendations include desiccated environments at 4°C .

Q. What methodologies assess potential bioactivity despite limited pharmacological data?

In vitro receptor binding assays (e.g., radiolabeled μ-opioid receptors) screen for affinity. Zebrafish embryo toxicity studies (LC₅₀ determination) evaluate acute effects. Molecular docking simulations (AutoDock Vina) predict interactions with neurological targets, guiding targeted in vivo rodent models .

Data Analysis & Validation

Q. How can researchers validate structural data against conflicting PubChem entries (e.g., deuterated vs. non-deuterated forms)?

Cross-reference HRMS and NMR data with PubChem entries (CID: 31161-17-8) while accounting for isotopic variants (e.g., C20H21D3N+ in deuterated standards). Use X-ray crystallography for unambiguous confirmation, comparing unit cell parameters to Cambridge Structural Database entries .

Q. What statistical approaches address batch-to-batch variability in analytical results?

Apply multivariate analysis (e.g., principal component analysis) to HPLC retention times and NMR peak integrals. Control charts (e.g., Shewhart charts) monitor purity trends across synthesis batches, with outliers investigated via mass balance calculations .

Safety & Compliance

Q. What waste management protocols comply with regulations for perchlorate-containing residues?

Neutralize aqueous waste with sodium bicarbonate (pH 7–8) before precipitating perchlorate as KClO₄ via addition of KCl. Solid waste is incinerated in EPA-approved facilities with scrubbing systems to capture HCl vapors. Document disposal via EPA Hazardous Waste Manifest System .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.